molecular formula C25H26N2OS B2884135 (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione CAS No. 314259-98-8

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione

Cat. No.: B2884135
CAS No.: 314259-98-8
M. Wt: 402.56
InChI Key: SYWZTHQBMSWKOU-UHFFFAOYSA-N
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Description

  • Starting Materials: The product from step 1 and o-tolyl chloride.

  • Reaction: The intermediate is then reacted with o-tolyl chloride in the presence of a base such as sodium hydride.

  • Condition: This reaction is conducted at room temperature for several hours.

  • Step 3: Formation of Methanethione Group

    • Starting Materials: The product from step 2 and carbon disulfide.

    • Reaction: The intermediate is treated with carbon disulfide in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).

    • Condition: The reaction mixture is stirred at low temperature, typically around -10 to 0°C.

  • Industrial Production Methods

    The industrial production of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves large-scale application of the above synthetic routes, with optimization for higher yields and purity. Continuous flow reactors and automated synthesizers are often employed to ensure consistent quality and efficiency in production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    • Step 1: Formation of Benzyloxyphenylpiperazine

      • Starting Materials: 4-(Benzyloxy)aniline and 1-boc-piperazine.

      • Reaction: The benzyloxyaniline is first reacted with 1-boc-piperazine in the presence of a coupling agent such as EDCI (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and a base like triethylamine.

      • Condition: The reaction is carried out in an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation Reactions

      • This compound can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

      • Products: These reactions may yield various oxidation products depending on the reaction conditions.

    • Reduction Reactions

      • Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

      • Products: This typically results in the formation of reduced piperazine derivatives.

    • Substitution Reactions

      • Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring or the benzyloxy group.

      • Products: Substituted derivatives of the original compound.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

    • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

    • Solvents: : Common solvents include methanol, dichloromethane, and tetrahydrofuran (THF).

    Scientific Research Applications

    (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione finds applications in a wide range of scientific research fields:

    • Chemistry

      • Used as a reagent in organic synthesis to create novel piperazine derivatives.

      • Serves as an intermediate in the synthesis of more complex molecules.

    • Biology

      • Studied for its potential as a bioactive compound with various pharmacological effects.

      • Investigated in cell culture experiments to understand its interaction with biological macromolecules.

    • Medicine

      • Potential therapeutic agent due to its structural similarity to known drugs.

      • Explored for its efficacy in treating certain neurological and psychological conditions.

    • Industry

      • Utilized in the development of new materials and chemical compounds.

      • Acts as a precursor in the manufacturing of pharmaceuticals.

    Mechanism of Action

    The mechanism of action of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves several molecular interactions:

    • Molecular Targets: : The compound likely targets various receptors in the central nervous system, including serotonin and dopamine receptors.

    • Pathways Involved: : It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neural communication.

    • Biochemical Effects: : It may exhibit antioxidant, anti-inflammatory, or neuroprotective effects depending on its structure-activity relationship.

    Comparison with Similar Compounds

    Several compounds share structural similarities with (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione:

    • (4-(Phenyl)piperazin-1-yl)methanone

      • Similarity: Both compounds feature a piperazine core.

      • Uniqueness: The absence of benzyloxy and o-tolyl groups in this compound.

    • (4-(Benzyloxy)phenyl)(4-ethylpiperazin-1-yl)methanethione

      • Similarity: Both possess a benzyloxyphenyl and piperazine ring.

      • Uniqueness: Substitution with an ethyl group instead of an o-tolyl group.

    • (4-(o-tolyl)piperazin-1-yl)methanethione

      • Similarity: Contains the o-tolyl and piperazine elements.

      • Uniqueness: Lacks the benzyloxyphenyl group, affecting its biological activity.

    Properties

    IUPAC Name

    [4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SYWZTHQBMSWKOU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H26N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    402.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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